molecular formula C17H16F2N4OS2 B2638543 4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1203224-03-6

4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B2638543
CAS No.: 1203224-03-6
M. Wt: 394.46
InChI Key: ZKBWOQLZDGZYDT-UHFFFAOYSA-N
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Description

4-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound designed for research applications. Its structure incorporates a piperazine core, a common motif in medicinal chemistry, linked to a 4,6-difluorobenzo[d]thiazole group and a thiophen-2-ylmethyl carboxamide. Compounds featuring the benzo[d]thiazole scaffold have been investigated as modulators of various biological targets. Specifically, research on structurally related molecules has highlighted their potential as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in oxidative stress and neuronal loss in disorders such as Parkinson's disease . Additionally, piperazine-carboxamide derivatives have been studied as modulators of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system, for potential applications in pain and anxiety research . The presence of the 4,6-difluorobenzothiazole unit suggests this compound may be of significant interest in early-stage drug discovery and pharmacological profiling, particularly for research targeting the central nervous system. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a chemical probe for exploring biological mechanisms. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4OS2/c18-11-8-13(19)15-14(9-11)26-17(21-15)23-5-3-22(4-6-23)16(24)20-10-12-2-1-7-25-12/h1-2,7-9H,3-6,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBWOQLZDGZYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a unique structure that includes:

  • A difluorobenzo[d]thiazole moiety, which is known for its diverse biological activities.
  • A piperazine ring that enhances its pharmacokinetic properties.
  • A thiophenylmethyl substituent that may contribute to its biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Preliminary studies indicate that compounds containing a benzo[d]thiazole moiety exhibit anticancer properties. The structural features of this compound suggest potential interactions with proteins involved in cancer pathways. For instance, molecular docking studies have shown promising binding affinities to key enzymes and receptors implicated in tumor growth and proliferation.

CompoundStructural FeaturesBiological Activity
This compoundDifluorobenzo[d]thiazole, piperazinePotential anticancer activity
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesThiazole ring with methyl substitutionAnticancer activity against specific cell lines
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamideThiazole integrated with pyridineAnticonvulsant properties

2. Anti-inflammatory Properties

Research indicates that the compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that the target compound could be explored for treating chronic inflammatory diseases.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the difluorobenzo[d]thiazole moiety may interact with specific targets such as:

  • Histone deacetylases (HDACs) : Inhibitors of HDACs are known to induce apoptosis in cancer cells.
  • Fatty acid amide hydrolase (FAAH) : Similar compounds have shown efficacy as FAAH inhibitors, which modulate endocannabinoid levels and have analgesic effects .

Case Studies

Several studies have explored similar compounds that share structural features with the target compound:

  • Study on Anticancer Efficacy : A study demonstrated that derivatives of benzo[d]thiazole exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for further investigation into the target compound's anticancer properties .
  • Inflammation Model : In a rat model of inflammation, compounds similar to the target molecule showed reduced paw swelling and pain sensitivity, indicating potential therapeutic applications in inflammatory conditions .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli12.5 µg/mL
Staphylococcus aureus6.25 µg/mL
Candida albicans25 µg/mL

These results suggest that the compound could be developed further as a broad-spectrum antimicrobial agent, particularly effective against Gram-positive bacteria.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown its ability to inhibit the proliferation of cancer cells across various cell lines.

Table 2: Antitumor Activity in Cell Lines

Cell LineIC50 (µM)Assay Type
A549 (Lung)5.12 ± 0.45MTS Cytotoxicity
HCC827 (Lung)7.34 ± 0.67MTS Cytotoxicity
NCI-H358 (Lung)6.89 ± 0.53MTS Cytotoxicity

The lower IC50 values in lung cancer cell lines indicate that this compound is particularly potent against certain types of cancer, making it a candidate for further development in targeted therapies.

Neuropharmacological Applications

Emerging research suggests that derivatives of this compound may act as antagonists for adenosine receptors, which are implicated in neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.

Case Study: Adenosine A2A Receptor Antagonism

A study focused on piperazine-containing derivatives demonstrated that compounds similar to 4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide exhibited significant binding affinity to adenosine receptors, suggesting potential therapeutic roles in neuroprotection and tumor immunology .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues with Fluorinated Benzothiazole Moieties

GB18, GB19, GB20 ()
  • Structure : Thiazolidinedione derivatives with 4,6-difluorobenzo[d]thiazol-2-yl and variable arylidene substituents.
  • Key Data :

    Property GB18 GB19 GB20
    Melting Point >300°C 295–297°C 271–273°C
    LCMS (m/z) 447.9 [(M-2H)+] 444.0 [(M-H)+] 458.0 [(M-H)+]
    HPLC Purity 95.31% 95.99% 97.49%
  • Comparison : The target compound lacks the thiazolidinedione warhead but shares the 4,6-difluorobenzo[d]thiazol-2-yl group. The high melting points of GB18–20 suggest strong crystallinity, which may differ due to the target compound’s flexible thiophen-2-ylmethyl group .
Shionogi TRPV1 Ligand ()
  • Structure : 4-(4-Fluoro-6-(2,3-dihydroxypropyl)pyridin-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide.
  • Key Data : IC50 = 32 nM (TRPV1 affinity).
  • Comparison: The pyridine and dihydroxypropyl substituents in the Shionogi compound enhance water solubility and receptor binding compared to the target compound’s thiophene group. The 6-fluoro substitution on benzothiazole may reduce metabolic degradation, similar to the 4,6-difluoro motif in the target compound .

Piperazine-1-Carboxamide Derivatives

ZINC38550809 ()
  • Structure : 4-(4-Ethylbenzo[d]thiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide.
  • Key Data : Docking score = 126.907 (kinase inhibition), with hydrogen bonds to Arg364/Asp533 and π-π interactions.
  • Comparison : The ethyl and methoxy substituents increase hydrophobicity compared to the target compound’s fluorinated benzothiazole and thiophene. The absence of fluorine may reduce electronegativity and binding specificity .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
  • Structure : Piperazine carboxamide with 4-chlorophenyl and ethyl groups.
  • Key Data : Piperazine adopts a chair conformation, enhancing steric stability.
  • Comparison : The chloro substituent and ethyl group contrast with the target compound’s fluorinated benzothiazole and thiophene, likely altering pharmacokinetic profiles .

Benzothiazole–Isoquinoline Derivatives ()

  • Examples: 4p (N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide).
  • Key Data : Melting point = 255.3°C, HPLC purity = 91.2%, ESI–MS m/z = 510.1 ([M+H]+).
  • Comparison: Dichloro substitution on benzothiazole increases molecular weight and lipophilicity versus the target compound’s difluoro group. The isoquinoline moiety introduces additional planar rigidity absent in the target structure .

Table 1: Key Properties of Analogue Compounds

Compound Core Structure Substituents Melting Point/Stability Pharmacological Activity Reference
Target Compound Piperazine-1-carboxamide 4,6-Difluorobenzo[d]thiazol-2-yl, thiophen-2-ylmethyl Not reported Hypothesized kinase/TRPV1 modulation -
GB18 (Thiazolidinedione) Thiazolidinedione 4-Fluorobenzylidene >300°C Not reported
Shionogi Ligand Piperazine-1-carboxamide 6-Fluorobenzo[d]thiazol-2-yl, dihydroxypropylpyridine Not reported TRPV1 IC50 = 32 nM
ZINC38550809 Piperazine-1-carboxamide 4-Ethylbenzo[d]thiazol-2-yl, 3-methoxyphenyl Not reported Kinase inhibition (docking score: 126.907)
4p (Benzothiazole–Isoquinoline) Acetamide 4,6-Dichlorobenzo[d]thiazol-2-yl 255.3°C Not reported

Critical Insights

  • Fluorination vs. Chlorination : Fluorine atoms in the target compound and GB18–20 improve metabolic stability and electronegativity compared to chloro-substituted analogues (e.g., 4p), which may exhibit higher lipophilicity but slower clearance .
  • Thiophene vs.
  • Piperazine Conformation : highlights the chair conformation of piperazine rings, suggesting that the target compound’s piperazine core likely adopts a similar stable geometry .

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